molecular formula C14H14F3N3O B10910169 N-[1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide CAS No. 1245772-75-1

N-[1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B10910169
CAS No.: 1245772-75-1
M. Wt: 297.28 g/mol
InChI Key: OOMZWEOBNXQORV-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction proceeds at room temperature in N,N-dimethylacetamide and furnishes pyrazoles in good yields . Another method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators under relatively milder reaction conditions using dimethyl formamide as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

1245772-75-1

Molecular Formula

C14H14F3N3O

Molecular Weight

297.28 g/mol

IUPAC Name

N-[2-(3,4-dimethylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C14H14F3N3O/c1-8-4-5-11(6-9(8)2)20-13(18-10(3)21)7-12(19-20)14(15,16)17/h4-7H,1-3H3,(H,18,21)

InChI Key

OOMZWEOBNXQORV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C(F)(F)F)NC(=O)C)C

Origin of Product

United States

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